1-bromo-3-[2-(3-ethoxyphenoxy)ethoxy]benzene
Description
1-Bromo-3-[2-(3-ethoxyphenoxy)ethoxy]benzene is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by a benzene ring substituted with a bromine atom and an ethoxyphenoxyethoxy group. It is used in various chemical reactions and has applications in scientific research.
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: The synthesis of this compound typically involves electrophilic aromatic substitution reactions.
Etherification: The ethoxyphenoxyethoxy group is introduced through etherification reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding quinones or reduction reactions to form hydroquinones.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thiols.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Hydroquinones or other reduced derivatives.
Properties
IUPAC Name |
1-bromo-3-[2-(3-ethoxyphenoxy)ethoxy]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO3/c1-2-18-15-7-4-8-16(12-15)20-10-9-19-14-6-3-5-13(17)11-14/h3-8,11-12H,2,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSLYXKWJICJHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCOC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
1-Bromo-3-[2-(3-ethoxyphenoxy)ethoxy]benzene is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-bromo-3-[2-(3-ethoxyphenoxy)ethoxy]benzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the ethoxyphenoxyethoxy group can engage in hydrogen bonding and π-π interactions. These interactions can influence the compound’s reactivity and binding affinity to various targets .
Comparison with Similar Compounds
1-Bromo-2-[2-(3-ethoxyphenoxy)ethoxy]benzene: Similar structure but with different substitution pattern.
1-Bromo-3-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]benzene: Contains an additional ethoxy group, leading to different chemical properties.
1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane: Different ether linkage and substitution pattern.
Uniqueness: 1-Bromo-3-[2-(3-ethoxyphenoxy)ethoxy]benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in targeted chemical synthesis and specialized applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
